6-Hydroxy-1,11,11-trimethyl-3,5-diphenyl-3-azatricyclo[6.2.1.0~2,7~]undeca-2(7),5-dien-4-one
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Overview
Description
6-Hydroxy-1,11,11-trimethyl-3,5-diphenyl-3-azatricyclo[6210~2,7~]undeca-2(7),5-dien-4-one is a complex organic compound with a unique tricyclic structure
Preparation Methods
The synthesis of 6-Hydroxy-1,11,11-trimethyl-3,5-diphenyl-3-azatricyclo[6.2.1.0~2,7~]undeca-2(7),5-dien-4-one involves multiple steps, including the formation of the tricyclic core and the introduction of functional groups. The synthetic routes typically involve:
Formation of the Tricyclic Core: This step involves cyclization reactions to form the tricyclic structure. Common reagents used include cyclizing agents and catalysts.
Introduction of Functional Groups: The hydroxyl, trimethyl, and diphenyl groups are introduced through various substitution reactions. Reagents such as alkylating agents and phenylating agents are commonly used.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency.
Chemical Reactions Analysis
6-Hydroxy-1,11,11-trimethyl-3,5-diphenyl-3-azatricyclo[6.2.1.0~2,7~]undeca-2(7),5-dien-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions to form alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may yield alcohols.
Scientific Research Applications
6-Hydroxy-1,11,11-trimethyl-3,5-diphenyl-3-azatricyclo[6.2.1.0~2,7~]undeca-2(7),5-dien-4-one has various scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 6-Hydroxy-1,11,11-trimethyl-3,5-diphenyl-3-azatricyclo[6.2.1.0~2,7~]undeca-2(7),5-dien-4-one involves its interaction with molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: It can inhibit or activate specific enzymes, leading to changes in biochemical pathways.
Interacting with Receptors: The compound may bind to cellular receptors, triggering signaling cascades that result in physiological effects.
Modulating Gene Expression: It may influence the expression of genes involved in various cellular processes.
Comparison with Similar Compounds
6-Hydroxy-1,11,11-trimethyl-3,5-diphenyl-3-azatricyclo[6.2.1.0~2,7~]undeca-2(7),5-dien-4-one can be compared with similar compounds to highlight its uniqueness:
5-Butyl-6-hydroxy-1,11,11-trimethyl-3-phenyl-3-azatricyclo[6.2.1.0~2,7~]undeca-2(7),5-dien-4-one: This compound has a butyl group instead of a diphenyl group, which may result in different chemical properties and applications.
1,3-Dihydro-1,3,3-trimethyl-6-nitrospiro[2H-1-benzopyran-2,2-(2H)-indole]: This compound has a spiro structure and a nitro group, which may confer different reactivity and biological activities.
Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide: This compound contains a phosphine oxide group and is used in different applications, such as photoinitiators.
By comparing these compounds, the unique structural features and potential applications of this compound can be better understood.
Properties
Molecular Formula |
C25H25NO2 |
---|---|
Molecular Weight |
371.5 g/mol |
IUPAC Name |
6-hydroxy-1,11,11-trimethyl-3,5-diphenyl-3-azatricyclo[6.2.1.02,7]undeca-2(7),5-dien-4-one |
InChI |
InChI=1S/C25H25NO2/c1-24(2)18-14-15-25(24,3)22-20(18)21(27)19(16-10-6-4-7-11-16)23(28)26(22)17-12-8-5-9-13-17/h4-13,18,27H,14-15H2,1-3H3 |
InChI Key |
RTTZAQOYYBUHHM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CCC1(C3=C2C(=C(C(=O)N3C4=CC=CC=C4)C5=CC=CC=C5)O)C)C |
Origin of Product |
United States |
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